N-({4-[(7H-Purin-6-yl)sulfanyl]butyl}carbamoyl)-L-phenylalanine
Description
N-({4-[(7H-Purin-6-yl)sulfanyl]butyl}carbamoyl)-L-phenylalanine is a chemical compound known for its unique structure and potential applications in various scientific fields. This compound consists of a purine derivative linked to a phenylalanine moiety through a sulfanyl butyl carbamoyl chain. The presence of both purine and phenylalanine components suggests potential biological activity and relevance in biochemical research.
Properties
CAS No. |
88090-89-5 |
|---|---|
Molecular Formula |
C19H22N6O3S |
Molecular Weight |
414.5 g/mol |
IUPAC Name |
(2S)-3-phenyl-2-[4-(7H-purin-6-ylsulfanyl)butylcarbamoylamino]propanoic acid |
InChI |
InChI=1S/C19H22N6O3S/c26-18(27)14(10-13-6-2-1-3-7-13)25-19(28)20-8-4-5-9-29-17-15-16(22-11-21-15)23-12-24-17/h1-3,6-7,11-12,14H,4-5,8-10H2,(H,26,27)(H2,20,25,28)(H,21,22,23,24)/t14-/m0/s1 |
InChI Key |
RPXVONRVHGOKIF-AWEZNQCLSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@@H](C(=O)O)NC(=O)NCCCCSC2=NC=NC3=C2NC=N3 |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)O)NC(=O)NCCCCSC2=NC=NC3=C2NC=N3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-({4-[(7H-Purin-6-yl)sulfanyl]butyl}carbamoyl)-L-phenylalanine typically involves multiple steps, starting with the preparation of the purine derivative and the phenylalanine derivative. The key steps include:
Preparation of the Purine Derivative: The purine derivative can be synthesized through various methods, including the reaction of 6-chloropurine with thiol-containing compounds to introduce the sulfanyl group.
Preparation of the Phenylalanine Derivative: The phenylalanine derivative can be synthesized through standard peptide coupling reactions, where the amino group of phenylalanine is protected and then coupled with the carbamoyl group.
Coupling Reaction: The final step involves coupling the purine derivative with the phenylalanine derivative through a sulfanyl butyl linker. This can be achieved using standard peptide coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of N-({4-[(7H-Purin-6-yl)sulfanyl]butyl}carbamoyl)-L-phenylalanine may involve large-scale synthesis using automated peptide synthesizers and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as HPLC (high-performance liquid chromatography) can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
N-({4-[(7H-Purin-6-yl)sulfanyl]butyl}carbamoyl)-L-phenylalanine can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can undergo reduction reactions, particularly at the purine ring, using reducing agents like sodium borohydride.
Substitution: The phenylalanine moiety can participate in nucleophilic substitution reactions, where the amino group can be replaced with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Nucleophiles such as amines, thiols, and alcohols
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Reduced purine derivatives
Substitution: Various substituted phenylalanine derivatives
Scientific Research Applications
N-({4-[(7H-Purin-6-yl)sulfanyl]butyl}carbamoyl)-L-phenylalanine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential role in enzyme inhibition and as a probe for studying protein-ligand interactions.
Medicine: Investigated for its potential therapeutic applications, including as an anticancer agent and in the treatment of metabolic disorders.
Industry: Utilized in the development of novel materials and as a component in biochemical assays.
Mechanism of Action
The mechanism of action of N-({4-[(7H-Purin-6-yl)sulfanyl]butyl}carbamoyl)-L-phenylalanine involves its interaction with specific molecular targets and pathways. The purine moiety may interact with nucleotide-binding sites on enzymes or receptors, while the phenylalanine component may facilitate binding to protein targets. The sulfanyl butyl linker provides flexibility and enhances the compound’s ability to interact with diverse biological targets.
Comparison with Similar Compounds
Similar Compounds
N-(9H-purin-6-yl)benzamide: A compound with a similar purine structure but different functional groups.
N-{4-[(7H-Purin-6-yl)sulfanyl]butyl}urea: A related compound with a urea linkage instead of a phenylalanine moiety.
N-({4-[(7H-Purin-6-yl)sulfanyl]butyl}carbamoyl)glycine: A compound with a glycine moiety instead of phenylalanine.
Uniqueness
N-({4-[(7H-Purin-6-yl)sulfanyl]butyl}carbamoyl)-L-phenylalanine is unique due to its combination of a purine derivative and an amino acid derivative, which imparts distinct biological and chemical properties
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
